molecular formula C21H20N2O4 B14978961 5-ethyl-3-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide

5-ethyl-3-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide

Cat. No.: B14978961
M. Wt: 364.4 g/mol
InChI Key: ZZJDFJNRVQYSPD-UHFFFAOYSA-N
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Description

5-ethyl-3-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials may include substituted benzofurans and benzoxazines. Common synthetic routes may involve:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes.

    Introduction of Carboxamide Group: This step may involve the reaction of the benzofuran derivative with an appropriate amine under conditions such as reflux in a suitable solvent.

    Substitution Reactions: Introduction of ethyl and methyl groups can be achieved through alkylation reactions using reagents like alkyl halides.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and benzoxazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, benzofuran carboxamides have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Their ability to interact with biological macromolecules makes them of interest in drug discovery.

Medicine

Medicinally, compounds of this class may be investigated for their therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions. Their pharmacokinetic and pharmacodynamic properties are key areas of research.

Industry

Industrially, these compounds can be used in the development of new materials with specific properties, such as polymers and dyes. Their stability and reactivity make them suitable for various applications.

Mechanism of Action

The mechanism of action of 5-ethyl-3-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, such compounds may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate interaction.

    Interacting with DNA/RNA: Binding to nucleic acids and affecting their function.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-arylbenzofurans and 2-alkylbenzofurans.

    Benzoxazine Derivatives: Compounds like 3,4-dihydro-2H-1,4-benzoxazines with various substituents.

Uniqueness

The uniqueness of 5-ethyl-3-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other benzofuran and benzoxazine derivatives.

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

5-ethyl-3-methyl-N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H20N2O4/c1-4-13-5-7-17-15(9-13)12(2)20(27-17)21(25)22-14-6-8-18-16(10-14)23(3)19(24)11-26-18/h5-10H,4,11H2,1-3H3,(H,22,25)

InChI Key

ZZJDFJNRVQYSPD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4C

Origin of Product

United States

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